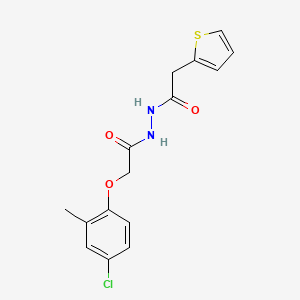![molecular formula C13H13N3OS B5770976 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5770976.png)
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the inflammatory response. Additionally, it has been shown to have an effect on the expression of certain genes that are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol has a range of biochemical and physiological effects. These include the inhibition of certain enzymes that are involved in the inflammatory response, as well as an effect on the expression of certain genes that are involved in cell proliferation and apoptosis. Additionally, this compound has been shown to have potential as an anti-cancer agent, as well as a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its potential as a scaffold for the development of new drugs. Additionally, this compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol. One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the limitations of using this compound in lab experiments and ways to overcome these limitations.
Synthesis Methods
The synthesis of 5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process. The starting material is 2-thiophenecarboxaldehyde, which is reacted with ethyl acetoacetate in the presence of a base to form a pyrazoline intermediate. This intermediate is then cyclized with guanidine to form the pyrazolopyrimidine ring system. The final product is obtained by the addition of a propyl group to the pyrazolopyrimidine ring system.
Scientific Research Applications
5-propyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a scaffold for the development of new drugs. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases.
properties
IUPAC Name |
5-propyl-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-4-9-7-13(17)16-12(14-9)8-10(15-16)11-5-3-6-18-11/h3,5-8,15H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDLOKBUXPQFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5770903.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)



![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)



![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)

